molecular formula C20H29N3O4S B6034293 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole

1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole

Cat. No.: B6034293
M. Wt: 407.5 g/mol
InChI Key: NAPYZRXVXRGGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by its unique structure, which includes a benzyl group, a methoxyethylsulfonyl group, and a pyrrolidinylmethyl group

Preparation Methods

The synthesis of 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole involves several steps, typically starting with the preparation of the imidazole core. One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst . The resulting intermediate is then subjected to further functionalization to introduce the benzyl, methoxyethylsulfonyl, and pyrrolidinylmethyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity .

Chemical Reactions Analysis

1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole can be compared with other imidazole derivatives, such as:

    1-Benzyl-2-methylimidazole: Lacks the methoxyethylsulfonyl and pyrrolidinylmethyl groups, resulting in different chemical reactivity and applications.

    2-(2-Methoxyethylsulfonyl)-5-methylimidazole: Contains the methoxyethylsulfonyl group but lacks the benzyl and pyrrolidinylmethyl groups, leading to variations in its chemical properties.

    5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]imidazole:

Properties

IUPAC Name

1-benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-26-10-11-28(24,25)20-21-12-19(15-22-9-8-18(13-22)16-27-2)23(20)14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPYZRXVXRGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.